molecular formula C21H17ClN4O2S B11592446 2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide

2-[(4-chlorophenyl)sulfanyl]-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]acetamide

Cat. No.: B11592446
M. Wt: 424.9 g/mol
InChI Key: LHPBOBZRONXKMS-UHFFFAOYSA-N
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Description

2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a combination of chlorophenyl, methoxyphenyl, and benzotriazolyl groups, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzotriazole Core: This step involves the cyclization of appropriate precursors to form the benzotriazole ring.

    Introduction of the Methoxyphenyl Group: This step involves the substitution reaction to introduce the methoxyphenyl group onto the benzotriazole core.

    Attachment of the Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution reaction to attach the chlorophenylsulfanyl group to the intermediate compound.

    Formation of the Final Product: The final step involves the acylation reaction to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: This reaction can reduce the nitro groups to amines.

    Substitution: This reaction can involve the replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: It may have potential as a therapeutic agent for treating certain diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE involves its interaction with specific molecular targets. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. The exact molecular pathways involved depend on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE
  • **2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE

Uniqueness

The uniqueness of 2-[(4-CHLOROPHENYL)SULFANYL]-N-[2-(4-METHOXYPHENYL)-2H-1,2,3-BENZOTRIAZOL-5-YL]ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H17ClN4O2S

Molecular Weight

424.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]acetamide

InChI

InChI=1S/C21H17ClN4O2S/c1-28-17-7-5-16(6-8-17)26-24-19-11-4-15(12-20(19)25-26)23-21(27)13-29-18-9-2-14(22)3-10-18/h2-12H,13H2,1H3,(H,23,27)

InChI Key

LHPBOBZRONXKMS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)CSC4=CC=C(C=C4)Cl

Origin of Product

United States

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